2,3,5-trifluorobenzeneacetic acid methyl ester chemical properties
2,3,5-trifluorobenzeneacetic acid methyl ester chemical properties
Topic: Document Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals
Executive Summary
Methyl 2,3,5-trifluorobenzeneacetate (also known as Methyl 2,3,5-trifluorophenylacetate) is a specialized fluorinated aromatic intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs). While often encountered as a critical regioisomeric impurity in the manufacture of Sitagliptin (which utilizes the 2,4,5-isomer), the 2,3,5-isomer possesses distinct electronic and steric properties that make it a valuable scaffold in its own right, particularly in the development of tubulin polymerization promoters and specific kinase inhibitors.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed to support researchers in optimizing yield and selectivity.
Physicochemical Characterization
The following data aggregates experimental values for the parent acid and predicted parameters for the methyl ester derivative.
| Property | Value / Description | Notes |
| Chemical Name | Methyl 2-(2,3,5-trifluorophenyl)acetate | IUPAC Systematic |
| Parent Acid CAS | 132992-28-0 | Acid Precursor |
| Molecular Formula | C₉H₇F₃O₂ | |
| Molecular Weight | 204.15 g/mol | |
| Physical State | Low-melting solid or colorless oil | Est.[1][2] MP < 40°C |
| Boiling Point | ~215–220°C (at 760 mmHg) | Predicted based on acid/aldehyde |
| Density | 1.35 ± 0.05 g/cm³ | High density due to fluorination |
| LogP | 2.4 – 2.8 | Lipophilic; crosses membranes easily |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Insoluble in water |
| pKa (Acid) | ~3.8 | Stronger acid than phenylacetic due to EWG |
Structural Insight: The 2,3,5-substitution pattern creates a unique electronic environment. Unlike the 2,4,5-isomer, where fluorines are continuously contiguous or para-related, the 2,3,5-pattern leaves the 4- and 6-positions open, creating a "gap" in electron density that influences metabolic stability and binding affinity in protein pockets (e.g., DPP-4, HDAC6).
Synthetic Pathways & Production
The synthesis of Methyl 2,3,5-trifluorobenzeneacetate is non-trivial due to the challenge of achieving regioselectivity. The two primary routes are Decarboxylation-Homologation (industrial) and De Novo Ring Construction (lab scale).
Route A: The Phthalic Anhydride Decarboxylation (Industrial)
This route is common in the sitagliptin supply chain. The starting material, 3,4,6-trifluorophthalic anhydride, undergoes decarboxylation.[3][4][5]
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Critical Control Point: The reaction produces a mixture of 2,4,5-trifluorobenzoic acid (Target for Sitagliptin) and 2,3,5-trifluorobenzoic acid (Impurity/Target for this guide).
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Separation: The isomers are separated via fractional crystallization or chromatography before homologation to the acetic acid.
Route B: Homologation to the Ester
Once the 2,3,5-trifluorobenzoic acid is isolated, it is converted to the phenylacetic acid methyl ester via the Arndt-Eistert synthesis or Wolff Rearrangement .
Figure 1: Synthetic flowchart illustrating the isolation of the 2,3,5-isomer from the phthalic anhydride precursor and subsequent homologation to the methyl ester.
Chemical Reactivity & Transformation[5][6][7]
Understanding the reactivity of the 2,3,5-trifluorophenyl ring is essential for derivatization.
4.1. Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms activate the ring for nucleophilic attack, but they are not equivalent.
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Most Labile Position: The Fluorine at Position 2 is the most susceptible to displacement. It is ortho to F-3 and para to F-5. This cooperative electron-withdrawing effect makes C-2 the "hotspot" for amines or thiols.
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Stability: The F-5 position is less reactive (meta to F-3, para to F-2).
4.2. Alpha-Carbon Chemistry
The methylene group (alpha to the ester) is acidic (pKa ~20-22).
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Alkylation: Deprotonation with bases like LiHMDS or NaH allows for clean alkylation. This is the primary method for introducing chirality in drug synthesis (e.g., creating beta-amino acids).
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Aldol Condensation: Reacts readily with aldehydes to form alpha,beta-unsaturated esters.
Figure 2: Reactivity map highlighting the susceptibility of the C-2 fluorine to nucleophilic displacement and the versatility of the ester group.
Applications in Drug Discovery
5.1. Sitagliptin Impurity Profiling
In the manufacture of Sitagliptin (Januvia®), the 2,4,5-trifluorophenylacetic acid moiety is required.[6] The 2,3,5-isomer is a common byproduct (0.5% - 5% in crude mixtures).
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Impact: The 2,3,5-isomer must be controlled to <0.10% levels. Its methyl ester serves as a critical analytical standard for HPLC/GC method development to ensure regulatory compliance.
5.2. Bioisosterism & Metabolic Stability
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Metabolic Blocking: The 2,3,5-pattern blocks metabolic oxidation at the most reactive phenyl positions, extending the half-life of the drug.
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Tubulin Promoters: Research indicates that pyridazine derivatives incorporating the 2,3,5-trifluorophenyl moiety exhibit potent tubulin polymerization activity, acting as fungicides or potential anti-cancer agents.
Handling & Safety Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (min 0.11mm). |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
Storage:
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Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Moisture sensitive (ester hydrolysis risk).
References
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Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid. (US Patent 5233085A). Describes the formation of the 2,3,5-isomer as a byproduct.Link
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Synthesis and fungicidal activity of tubulin polymerisation promoters.[2] Part 2: Pyridazines. Bioorganic & Medicinal Chemistry, 20(9), 2803–2810.[2] (2012).[2][4] Details the use of 2,3,5-trifluorophenylacetic acid in bioactive molecule synthesis.Link[2]
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Sitagliptin Intermediate Synthesis. ChemicalBook Entry for 2,4,5-Trifluorophenylacetic acid.Contextualizes the isomeric relationship.Link
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2,3,5-Trifluorophenylacetic Acid (CAS 132992-28-0). Veeprho Standards.[2]Provides CAS and impurity data.Link
Sources
- 1. 2,3,5-トリフルオロベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. veeprho.com [veeprho.com]
- 3. US5233085A - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic acid - Google Patents [patents.google.com]
- 4. Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Patent 0431294 [data.epo.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2,4,5-Trifluorophenylacetic acid | 209995-38-0 [chemicalbook.com]
